molecular formula C9H12N2 B156713 (R)-2-(Pyrrolidin-2-yl)pyridine CAS No. 130464-05-0

(R)-2-(Pyrrolidin-2-yl)pyridine

Cat. No.: B156713
CAS No.: 130464-05-0
M. Wt: 148.2 g/mol
InChI Key: NDCZQFDBSPOUDF-SECBINFHSA-N
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Description

®-2-(Pyrrolidin-2-yl)pyridine is an organic compound characterized by its unique molecular structure, featuring a pyridine ring with a pyrrolidin-2-yl group attached at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Pyrrolidin-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and pyrrolidine as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure ®-enantiomer.

Industrial Production Methods: In an industrial setting, the production of ®-2-(Pyrrolidin-2-yl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve efficiency.

    Automated Purification Systems: These systems help in the large-scale purification of the compound, ensuring high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: ®-2-(Pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.

Major Products:

Scientific Research Applications

®-2-(Pyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of nicotinoids, which are used as insecticides in agriculture.

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and the target molecule involved.

Comparison with Similar Compounds

    (S)-2-(Pyrrolidin-2-yl)pyridine: The enantiomer of ®-2-(Pyrrolidin-2-yl)pyridine, with similar but distinct properties.

    ®-3-(Pyrrolidin-2-yl)pyridine: A similar compound with the pyrrolidin-2-yl group attached at the 3rd position of the pyridine ring.

    Nornicotine: A related compound with a similar structure, used in the synthesis of nicotinoids.

Uniqueness: ®-2-(Pyrrolidin-2-yl)pyridine is unique due to its specific configuration and the position of the pyrrolidin-2-yl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(2R)-pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCZQFDBSPOUDF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(Pyrrolidin-2-yl)pyridine
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(R)-2-(Pyrrolidin-2-yl)pyridine
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(R)-2-(Pyrrolidin-2-yl)pyridine
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(R)-2-(Pyrrolidin-2-yl)pyridine
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(R)-2-(Pyrrolidin-2-yl)pyridine
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(R)-2-(Pyrrolidin-2-yl)pyridine

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